molecular formula C22H31BrN2O5 B12331846 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine

Cat. No.: B12331846
M. Wt: 483.4 g/mol
InChI Key: KFGZVZVRDGXXOP-HTWSVDAQSA-N
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Description

This compound is a brominated L-phenylalanine derivative featuring a trans-4-[(tert-butoxycarbonyl)amino]methyl-substituted cyclohexanecarbonyl moiety. Its molecular formula is C₂₄H₃₅BrN₂O₄, with a molecular weight of 494.37 g/mol (calculated from HRMS [M+Na]⁺ = 517.1672) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The para-bromine on the phenylalanine aromatic ring enables further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C22H31BrN2O5

Molecular Weight

483.4 g/mol

IUPAC Name

(2S)-3-(4-bromophenyl)-2-[[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexanecarbonyl]amino]propanoic acid

InChI

InChI=1S/C22H31BrN2O5/c1-22(2,3)30-21(29)24-13-15-4-8-16(9-5-15)19(26)25-18(20(27)28)12-14-6-10-17(23)11-7-14/h6-7,10-11,15-16,18H,4-5,8-9,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t15?,16?,18-/m0/s1

InChI Key

KFGZVZVRDGXXOP-HTWSVDAQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N[C@@H](CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Bromination: The aromatic ring of the protected phenylalanine is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling Reaction: The brominated intermediate is then coupled with trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted aromatic ring.

    Reduction: Reduction reactions can target the carbonyl group or the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include brominated quinones or other oxidized aromatic compounds.

    Reduction: Products may include alcohols or dehalogenated compounds.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyclohexyl carbonyl moiety. These structural characteristics enhance its reactivity and versatility in chemical modifications. The synthesis typically involves multi-step processes including:

  • Protection of the amino group : The Boc group protects the amino functionality during subsequent reactions.
  • Formation of the cyclohexyl carbonyl moiety : This step introduces structural complexity.
  • Bromination : The introduction of the bromine atom enhances the compound's reactivity, making it suitable for various applications in drug development.

Biological Activities

Research indicates that 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine may interact with proteins and enzymes, acting as either a substrate or inhibitor. This interaction can influence enzymatic activity, which is crucial for metabolic pathways. The ability to modify enzyme activity positions this compound as a potential lead in drug discovery.

Interaction Studies

Studies have focused on how this compound engages with specific biological targets, revealing its potential therapeutic applications. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, providing insights into its use as a therapeutic agent.
  • Substrate Activity : It can also act as a substrate for various biochemical reactions, facilitating studies on metabolic pathways.

Medicinal Chemistry Applications

The unique combination of structural features makes 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine valuable in medicinal chemistry:

  • Peptide Synthesis : Its structure allows for incorporation into peptide chains, enhancing the properties of peptide-based drugs.
  • Drug Development : The compound's ability to modify protein interactions makes it a candidate for developing new therapeutics targeting specific diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine in various research contexts:

  • Small Molecule Ligands : Research into small molecule ligands has demonstrated how modifications can enhance binding affinities to target proteins, indicating that similar approaches could be applied to this compound to optimize its therapeutic efficacy .
  • Self-Assembling Systems : Investigations into supramolecular assemblies suggest that derivatives of this compound could be utilized to create novel materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The compound can act as a substrate or inhibitor, modifying the activity of these molecules. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl-Boc Core

  • 4-Bromo-N-[(2-{(S)-1-[N-(Boc)amino]-2-hydroxyethyl}(1S,2S)-cyclohexyl)methyl]benzamide (): Structural Difference: Replaces the trans-cyclohexyl-Boc group with a hydroxyethyl-substituted cyclohexyl-Boc core.
  • Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (): Structural Difference: Features an ethyl ester instead of the phenylalanine amide. Impact: The ester group reduces hydrogen-bonding capacity, making it less suitable for peptide coupling reactions .

Brominated Phenylalanine Derivatives

  • 4-Bromo-L-phenylalanine (CAS 24250-84-8): Molecular Formula: C₉H₁₀BrNO₂; Molecular Weight: 244.09 g/mol . Key Difference: Lacks the cyclohexyl-Boc group, resulting in lower molecular weight and reduced steric hindrance. Application: Used as a non-proteinogenic amino acid in biochemical studies, unlike the target compound, which is tailored for medicinal chemistry applications .
  • 4-[(2-Bromo-2-methylpropanoyl)amino]-L-phenylalanine (): Structural Difference: Bromine is on an acyl group rather than the phenyl ring. Impact: Alters electronic properties, reducing aromatic ring reactivity in cross-coupling reactions .

Nitro and Halogen-Substituted Aromatic Amides

  • 4-Bromo-N-(2-nitrophenyl)benzamide () :
    • Structural Difference : Contains a nitro group instead of the Boc-protected amine.
    • Impact : The nitro group’s electron-withdrawing nature decreases the compound’s stability under reducing conditions compared to the Boc-protected target compound .
  • 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline () :
    • Structural Difference : Hexyloxy groups enhance lipophilicity but lack the stereochemical complexity of the trans-cyclohexyl-Boc group.
    • Application : Used in materials science rather than drug synthesis .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₄H₃₅BrN₂O₄ 494.37 Boc, trans-cyclohexyl, bromophenyl
4-Bromo-L-phenylalanine (CAS 24250-84-8) C₉H₁₀BrNO₂ 244.09 Bromophenyl, carboxylic acid
4-Bromo-N-(2-nitrophenyl)benzamide () C₁₃H₉BrN₂O₃ 329.13 Nitro, bromophenyl
4-[(2-Bromo-2-methylpropanoyl)amino]-L-phenylalanine () C₁₃H₁₇BrN₂O₃ 345.19 Acyl bromide, bromophenyl

Research Findings and Trends

  • Reactivity : The Boc group in the target compound enhances stability during solid-phase peptide synthesis (SPPS), whereas nitro-containing analogs () are prone to reduction .
  • Solubility : The trans-cyclohexyl-Boc group increases lipophilicity (logP ~2.5–3.0) compared to hydroxylated analogs (logP ~1.8–2.2) .
  • Biological Relevance : Brominated phenylalanine derivatives are utilized in positron emission tomography (PET) tracer development, but the target compound’s Boc group may limit blood-brain barrier penetration .

Biological Activity

4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine (commonly referred to as Boc-4-Br-Phe) is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a phenylalanine backbone, suggests potential for diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Boc-4-Br-Phe is C19H26BrN2O4C_{19}H_{26}BrN_{2}O_{4}, with a molecular weight of approximately 483.4 g/mol. The compound features a cyclohexyl ring and is used primarily in peptide synthesis due to its ability to protect amine groups during chemical reactions.

The biological activity of Boc-4-Br-Phe can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The bromine substituent may enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence key signaling pathways such as the PI3K/Akt pathway, which is crucial in cellular proliferation and survival. Boc-4-Br-Phe's structure allows it to potentially modulate these pathways through competitive inhibition or allosteric effects.

Biological Activity and Therapeutic Applications

Boc-4-Br-Phe has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that derivatives of phenylalanine can exhibit anticancer properties by disrupting metabolic pathways in cancer cells. For instance, compounds that inhibit the PI3K/Akt signaling pathway have shown promise in reducing tumor growth in xenograft models .
  • Antimicrobial Properties : Some studies have suggested that brominated amino acids possess antimicrobial activity. This could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .
  • Neuroprotective Effects : Amino acid derivatives are known to influence neurotransmitter systems. The potential neuroprotective effects of Boc-4-Br-Phe may be explored further in the context of neurodegenerative diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of Boc-4-Br-Phe:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of PI3K/Akt pathway
AntimicrobialDisruption of bacterial cell function
NeuroprotectiveModulation of neurotransmitter levels

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, Boc-4-Br-Phe was evaluated for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of brominated amino acids, including Boc-4-Br-Phe. The study found that these compounds exhibited bactericidal effects against several strains of bacteria, indicating their potential utility in developing new antimicrobial agents .

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